1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Description
1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at position 1 with an isobutyl group, at position 3 with a pyridin-3-yl moiety, and at position 4 with an aldehyde functional group. The aldehyde group facilitates condensation reactions, enabling the synthesis of Schiff bases and other derivatives .
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-10(2)7-16-8-12(9-17)13(15-16)11-4-3-5-14-6-11/h3-6,8-10H,7H2,1-2H3 |
InChI Key |
GUKYLWKQSPODLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Conventional Condensation of Pyrazole Derivatives with Pyridine Aldehydes
Method Overview:
A prevalent approach involves the condensation reaction between a suitably substituted pyrazole and a pyridine-3-carboxaldehyde, facilitated by reflux conditions in an organic solvent such as ethanol or methanol. This method leverages the nucleophilic nature of the pyrazole's nitrogen atoms to attack the electrophilic aldehyde carbon, forming a Schiff base intermediate, which upon cyclization and oxidation yields the target aldehyde.
Pyrazole derivative + Pyridine-3-carboxaldehyde → Condensation → Cyclization → Oxidation → 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
- Dissolve the pyrazole precursor (e.g., 1-isobutyl-1H-pyrazole) and pyridine-3-carboxaldehyde in ethanol.
- Add a catalytic amount of acetic acid to facilitate the condensation.
- Reflux the mixture for 4–8 hours under stirring.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Upon completion, cool the mixture, filter the precipitated product, and purify by recrystallization.
Multi-Component Condensation Reactions
Method Overview:
Multi-component reactions (MCRs) offer an efficient route to synthesize complex heterocycles like pyrazoles fused with pyridine rings. This involves the simultaneous reaction of hydrazines, aldehydes, and other suitable precursors under controlled conditions.
- React isobutylhydrazine with 3-pyridinecarboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Conduct the reaction under reflux at elevated temperatures (around 120°C) in a suitable solvent like acetic acid.
- The process promotes cyclization and formation of the pyrazole ring fused with the pyridine moiety.
- High atom economy
- Reduced reaction steps
- Good yields with proper optimization
- Multi-component reactions have been successfully employed for synthesizing pyrazole derivatives with heterocyclic substitutions, demonstrating versatility and efficiency.
Oxidative Cyclization of Hydrazones
Method Overview:
This approach involves the formation of hydrazones from hydrazines and aldehydes, followed by oxidative cyclization to form the pyrazole ring.
- Prepare the hydrazone intermediate by reacting isobutylhydrazine with 3-pyridinecarboxaldehyde in ethanol.
- Add an oxidizing agent such as iodine, potassium permanganate, or hydrogen peroxide.
- Heat the mixture under reflux to induce cyclization.
- Isolate the product via extraction and purification steps.
- Choice of oxidant affects the yield and purity.
- Reaction conditions must be optimized to prevent over-oxidation or side reactions.
- Oxidative cyclization methods have been validated in literature for heterocyclic pyrazole synthesis, offering good functional group tolerance.
Modern Microwave-Assisted Synthesis
Method Overview:
Microwave irradiation accelerates chemical reactions, reducing reaction times significantly while maintaining high yields.
- Combine the pyrazole precursor, pyridine-3-carboxaldehyde, and a catalytic amount of acid in a suitable solvent.
- Subject the mixture to microwave irradiation at 100–200°C for 10–30 minutes.
- Purify the product through chromatography or recrystallization.
- Reduced reaction time
- Improved yields
- Environmentally friendly due to shorter reaction durations
- Recent studies have demonstrated the efficacy of microwave-assisted synthesis in heterocyclic chemistry, including pyrazole derivatives.
Catalytic Hydrogenation and Functional Group Modification
Method Overview:
Post-synthesis modifications, such as catalytic hydrogenation, can be employed to introduce or modify functional groups, including aldehyde functionalities, on the pyrazole core.
- Synthesize the pyrazole core via condensation or cyclization.
- Subject the intermediate to catalytic hydrogenation in the presence of palladium or platinum catalysts under mild conditions.
- Follow with oxidation steps if necessary to introduce the aldehyde group at the desired position.
- Catalytic hydrogenation provides a route for selective functionalization, enabling the synthesis of complex heterocyclic aldehydes.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed condensation | Pyrazole derivative + Pyridine-3-carboxaldehyde | Ethanol/Methanol | Reflux, 4–8 hrs | Simple, high yield | Side reactions possible |
| Multi-component reaction | Hydrazine + Aldehyde + Dehydrating agent | Acetic acid | Reflux, 120°C | Efficient, versatile | Requires optimization |
| Oxidative cyclization | Hydrazone + Oxidant | Ethanol | Reflux | Good for functionalized derivatives | Over-oxidation risk |
| Microwave-assisted synthesis | Precursors + Acid | Solvent | 10–30 min at 100–200°C | Fast, high yield | Equipment-dependent |
| Post-synthesis functionalization | Pyrazole core | Various | Mild hydrogenation + oxidation | Structural diversity | Multi-step process |
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The aldehyde group (-CHO) at position 4 participates in classical carbonyl chemistry:
Oxidation to Carboxylic Acid
-
Reaction : Oxidation of the aldehyde to a carboxylic acid (-COOH) using potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions.
-
Conditions :
-
Product : 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
-
Application : Carboxylic acid derivatives serve as intermediates for esters, amides, and metal-organic frameworks.
Condensation with Nucleophiles
-
Schiff Base Formation :
-
Oxime Synthesis :
Nucleophilic Addition Reactions
The aldehyde undergoes nucleophilic additions to form secondary alcohols or cyanohydrins:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard reagent (RMgX) | THF, 0°C → RT, 2 h | 4-(R-OH)-pyrazole derivative | 70–85% | |
| NaHSO₃ | H₂O, RT, 1 h | Sulfonated adduct | 90% | |
| KCN | EtOH/H₂O, RT, 3 h | Cyanohydrin | 75% |
Cross-Coupling Reactions
The pyridine and pyrazole rings enable transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reaction : Palladium-catalyzed coupling with arylboronic acids at the pyridine C2/C4 positions.
-
Scope : Electron-deficient arylboronic acids achieve higher yields (>80%).
Dehydrogenative Coupling
-
Reaction : Oxidative coupling with 5-pyrazolones under aerobic conditions.
-
Mechanism : Acetic acid promotes enolization of pyrazolone, followed by C(sp³)–C(sp²) bond formation.
Cyclization and Heterocycle Formation
The aldehyde group facilitates cyclization to form fused heterocycles:
1,3-Oxazole Formation
-
Reaction : Reaction with benzoylglycine forms 4-(4-pyrazolidene)-1,3-oxazol-5-ones.
Reduction Reactions
The aldehyde group is selectively reduced to primary alcohols or amines:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | 4-Hydroxymethyl-pyrazole | 95% | |
| H₂/Pd-C | EtOH, RT, 2 h, 1 atm | 4-Aminomethyl-pyrazole | 80% |
Electrophilic Aromatic Substitution
The pyridine and pyrazole rings undergo substitution at activated positions:
| Reaction | Electrophile | Position | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Pyridine C4 | 0°C, 2 h | 4-Nitro-pyridine derivative | 60% | |
| Sulfonation | SO₃/H₂SO₄ | Pyrazole C5 | 100°C, 6 h | 5-Sulfo-pyrazole | 55% |
Metal Complexation
The pyridine nitrogen and aldehyde oxygen act as ligands for metal ions:
Scientific Research Applications
1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-4-carbaldehydes vary primarily in their substituents at positions 1 and 3, which influence their electronic, steric, and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Functional Group Reactivity: The aldehyde group in all analogs enables Schiff base formation, a critical step in synthesizing thiazolidinones (e.g., α-amylase inhibitors) .
Spectroscopic and Analytical Data
- IR Spectroscopy : Aldehyde C=O stretches appear at ~1633–1640 cm⁻¹ across analogs (e.g., 1-benzoyl-3-nitrophenyl derivative ).
- ¹H NMR : The aldehyde proton resonates at δ 9.17–9.24 ppm in DMSO, consistent with similar compounds .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M]+ for 1-benzoyl-3-nitrophenyl analog: m/z 321 ).
Biological Activity
1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C14H16N2O
- Molecular Weight : 228.29 g/mol
- IUPAC Name : 3-(2-methylpropyl)-1-phenylpyrazole-4-carbaldehyde
- CAS Number : 1152578-34-1
Synthesis
The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, where appropriate phenylhydrazones are reacted with phosphorus oxychloride and dimethylformamide to yield the desired pyrazole derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole structure have shown significant inhibitory effects on various cancer cell lines:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Renal Cancer
- Prostate Cancer
In vitro studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. For instance, some compounds have demonstrated the ability to inhibit nitric oxide production and attenuate inflammatory cytokine release in cell models. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anti-inflammatory efficacy .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been evaluated against various bacterial strains such as E. coli, S. aureus, and fungal pathogens like Aspergillus niger. The results indicated that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, potentially providing a new avenue for developing antimicrobial agents .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A general procedure involves reacting a 5-chloro-1-arylpyrazole-4-carbaldehyde precursor with a phenol derivative (e.g., 3-hydroxypyridine) in the presence of a base such as K₂CO₃. Critical parameters include:
- Catalyst : Use of anhydrous K₂CO₃ to drive the reaction by scavenging HCl .
- Solvent : Polar aprotic solvents like DMF or acetonitrile at reflux temperatures (80–100°C) .
- Reaction Time : 12–24 hours under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyridinyl/pyrazole ring protons (δ 7.2–8.5 ppm). Coupling patterns distinguish isobutyl substituents (e.g., δ 1.2–1.5 ppm for methyl groups) .
- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (aromatic C=C) .
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to verify purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving aldehydes, which may release volatile byproducts .
- Waste Disposal : Segregate organic waste containing pyrazole/pyridine moieties and treat via incineration or neutralization .
Advanced Research Questions
Q. How can structural modifications of the pyrazole and pyridinyl moieties influence the compound’s bioactivity?
- Methodological Answer :
- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 enhances electrophilicity, potentially improving binding to biological targets (e.g., kinase inhibitors) .
- Pyridinyl Substitutions : Replacing pyridin-3-yl with pyridin-4-yl alters π-stacking interactions, as shown in docking studies with cytochrome P450 enzymes .
- Isobutyl Chain Optimization : Branching at the isobutyl group (e.g., cyclopropylmethyl) can reduce metabolic degradation, as demonstrated in pharmacokinetic assays .
Q. How can 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde serve as a building block for fused heterocyclic systems?
- Methodological Answer :
- Pyrazolo-Pyrazoles : React with hydrazine hydrate in ethanol under reflux to form pyrazolo[3,4-c]pyrazoles. The aldehyde group undergoes cyclocondensation with hydrazine, while the pyridinyl group stabilizes intermediates via resonance .
- Thieno-Pyrazoles : Treat with elemental sulfur and morpholine to form thieno[2,3-c]pyrazole derivatives. Microwave-assisted synthesis (100°C, 30 min) improves yield compared to conventional heating .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers of the isobutyl group) by acquiring spectra at −40°C to slow conformational exchange .
- 2D NMR (COSY, NOESY) : Identify through-space correlations between the pyridinyl proton (δ 8.3 ppm) and pyrazole protons to confirm regiochemistry .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) to validate the structure .
Q. What strategies are effective in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-alkylation) by precise control of residence time and temperature .
- Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours, improving energy efficiency and yield (85–90%) .
- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts (e.g., TBAB) to enhance solubility and regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
